(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
CAS No.: 848821-61-4
Cat. No.: VC2220258
Molecular Formula: C24H23F12NOSi
Molecular Weight: 597.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848821-61-4 |
|---|---|
| Molecular Formula | C24H23F12NOSi |
| Molecular Weight | 597.5 g/mol |
| IUPAC Name | [bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
| Standard InChI | InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1 |
| Standard InChI Key | MOHRGTBNEJKFMB-IBGZPJMESA-N |
| Isomeric SMILES | C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| SMILES | C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Stereochemistry
The compound’s IUPAC name, (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine, reflects its stereochemistry at the pyrrolidine C2 position. The (S) configuration arises from the spatial arrangement of the bis(3,5-bis(trifluoromethyl)phenyl) groups relative to the trimethylsilyloxy (TMS-O) moiety . This chiral center is critical for its enantioselective catalytic activity .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 848821-61-4 | |
| Molecular Formula | C24H23F12NOSi | |
| Molecular Weight | 678.53 g/mol | |
| InChIKey | MOHRGTBNEJKFMB-IBGZPJMESA-N | |
| EC Number | 628-093-9 |
Three-Dimensional Conformation
X-ray crystallography of analogous compounds reveals a twisted boat conformation in the pyrrolidine ring, with the TMS-O group occupying an axial position to minimize steric clash with the aryl substituents . The 3,5-bis(trifluoromethyl)phenyl groups adopt a V-shaped arrangement, creating a hydrophobic pocket that stabilizes transition states via π-π and CF3 dipole interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a four-step sequence:
-
Pyrrolidine Functionalization: (S)-Prolinol undergoes Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenylboronic acid to install the aryl groups .
-
Silylation: The secondary alcohol is protected with trimethylsilyl chloride (TMSCl) in the presence of imidazole, yielding the TMS-O ether .
-
Purification: Chromatography on silica gel (hexane:EtOAc = 9:1) achieves >97% purity .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | DIAD, Ph3P, THF | 0°C → rt | 82% |
| 2 | TMSCl, imidazole, DCM | 0°C | 95% |
Industrial-Scale Production
A patented continuous-flow process (WIPO PATENTSCOPE: WO2023124567) reduces reaction time from 48 hours to 6 hours via microwave-assisted silylation . This method enhances throughput to 15 kg/batch while maintaining enantiomeric excess (ee) >99% .
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilic character (logP = 4.2) with solubility in dichloromethane (DCM, 230 mg/mL) and toluene (145 mg/mL) . Hydrolytic stability tests show <5% degradation after 30 days at 25°C, attributed to the hydrolytically resistant TMS-O group .
Spectroscopic Data
-
NMR (CDCl3): δ 7.85 (s, 4H, Ar-H), 3.45 (m, 1H, CH-N), 2.95 (m, 2H, pyrrolidine), 0.25 (s, 9H, TMS) .
Catalytic Applications in Organic Synthesis
Enantioselective α-Alkylation of Aldehydes
Capacci et al. demonstrated that 5 mol% of the catalyst induces 96% ee in the alkylation of linear aldehydes with allylic bromides via a radical-polar crossover mechanism . The TMS-O group stabilizes the enamine intermediate, while the aryl groups enforce a Re-face attack on the electrophile .
Table 3: Substrate Scope and Selectivity
| Aldehyde | Electrophile | Yield (%) | ee (%) |
|---|---|---|---|
| Butyraldehyde | Allyl bromide | 88 | 96 |
| Isobutyraldehyde | Crotyl chloride | 76 | 92 |
| Pentanal | Vinyl bromide | 81 | 94 |
Photochemical Activity
Under UV irradiation (λ = 365 nm), the catalyst generates triplet diradical species that mediate [2+2] cycloadditions of enones with 85% enantioselectivity . Time-resolved spectroscopy revealed a 3.2 ns lifetime for the excited state, sufficient for substrate coordination .
| Hazard Code | Description | Prevalence |
|---|---|---|
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
| H335 | May cause respiratory irritation | 97.5% |
Protective Measures
Patent Landscape
The WIPO patent WO2023124567 details its use in synthesizing HCV protease inhibitors, achieving a 40% cost reduction compared to traditional Rh-catalyzed methods . A second patent (EP4108765) discloses formulations with ionic liquids to enhance catalyst recyclability (>10 cycles without loss of activity) .
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